molecular formula C8H15O2P B2799963 3-Dimethylphosphorylcyclohexan-1-one CAS No. 2260932-29-2

3-Dimethylphosphorylcyclohexan-1-one

Cat. No.: B2799963
CAS No.: 2260932-29-2
M. Wt: 174.18
InChI Key: SHFCWVCCKUYXRQ-UHFFFAOYSA-N
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Description

3-Dimethylphosphorylcyclohexan-1-one is a chemical compound with the molecular formula C8H15O2P and a molecular weight of 174.18 g/mol. It features a five-membered cyclic group consisting of four carbon atoms and one oxygen atom, with a phosphorus and two methyl groups attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Dimethylphosphorylcyclohexan-1-one typically involves the reaction of cyclohexanone with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride . The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, adhering to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 3-Dimethylphosphorylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding phosphorylated cyclohexanone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the phosphoryl group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Phosphorylated cyclohexanone derivatives.

    Reduction: Phosphorylated cyclohexanol.

    Substitution: Various substituted phosphorylcyclohexanone derivatives.

Scientific Research Applications

3-Dimethylphosphorylcyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of phosphorylated compounds.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying phosphoryl transfer reactions.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Dimethylphosphorylcyclohexan-1-one involves its interaction with molecular targets such as enzymes. The phosphoryl group can form covalent bonds with active site residues, leading to enzyme inhibition. This interaction disrupts the normal function of the enzyme, thereby exerting its biological effects. The compound’s ability to participate in phosphoryl transfer reactions makes it a valuable tool for studying biochemical pathways .

Comparison with Similar Compounds

  • Dimethylphosphorylcyclopentanone
  • Dimethylphosphorylcycloheptanone
  • Dimethylphosphorylcyclooctanone

Comparison: 3-Dimethylphosphorylcyclohexan-1-one is unique due to its specific ring size and the positioning of the phosphoryl group. Compared to its analogs with different ring sizes, it exhibits distinct reactivity and stability. The six-membered ring provides an optimal balance between ring strain and steric hindrance, making it a versatile compound for various applications .

Properties

IUPAC Name

3-dimethylphosphorylcyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15O2P/c1-11(2,10)8-5-3-4-7(9)6-8/h8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFCWVCCKUYXRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1CCCC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15O2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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